16-Hydroxyprogesterone is primarily derived from progesterone through enzymatic hydroxylation, particularly via the action of cytochrome P450 enzymes, such as CYP17A1. It belongs to the class of progestogens, which are steroid hormones that bind to progesterone receptors and are involved in the regulation of various physiological functions, including reproductive processes and menstrual cycle regulation.
The synthesis of 16-Hydroxyprogesterone can be achieved through several methods, primarily involving hydroxylation reactions. One notable method involves the use of 17-alpha-hydroxyprogesterone as a precursor. A typical synthetic route includes:
This synthetic approach is advantageous due to its simplicity and cost-effectiveness, allowing for large-scale production.
The molecular structure of 16-Hydroxyprogesterone can be described as follows:
The presence of the hydroxyl group at position 16 influences the compound's solubility and receptor binding affinity, which are critical for its biological functions.
16-Hydroxyprogesterone participates in various chemical reactions typical of steroid compounds:
These reactions are essential for understanding its pharmacokinetics and metabolism in clinical applications.
The mechanism of action of 16-Hydroxyprogesterone involves binding to progesterone receptors located in various tissues, including the uterus and breast. Upon binding:
Studies indicate that while it exhibits progestogenic activity, its potency may vary compared to other progestogens like progesterone or hydroxyprogesterone caproate .
The physical and chemical properties of 16-Hydroxyprogesterone include:
These properties are crucial for its formulation in pharmaceutical applications.
16-Hydroxyprogesterone has several scientific and clinical applications:
16α-Hydroxyprogesterone (systematic name: 16α-hydroxypregn-4-ene-3,20-dione) possesses the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol. Its chemical structure retains the core pregnane skeleton (C21 backbone) characterized by a 4-ene-3-one configuration in ring A, which is typical of progestogenic steroids. The defining feature is the α-oriented hydroxyl group at carbon position 16 on the five-membered ring D. This equatorial hydroxyl group introduces significant steric and electronic modifications compared to progesterone, altering its receptor binding properties and metabolic stability [1] [6] [9].
Table 1: Fundamental Chemical Properties of 16α-Hydroxyprogesterone
Property | Value |
---|---|
IUPAC Name | (1R,2R,3aS,3bS,9aR,9bS,11aS)-1-Acetyl-2-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,4,5,8,9,9a,9b,10,11,11a-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one |
Molecular Formula | C₂₁H₃₀O₃ |
Molecular Weight | 330.46 g/mol |
Melting Point | 225–226°C |
PubChem CID | 243761 |
CAS Registry Number | 438-07-3 |
Crystallographic analyses of CYP17A1-substrate complexes reveal that progesterone binds in a tilted orientation relative to the heme iron. The presence of alanine at position 105 in human CYP17A1 permits sufficient rotational freedom for progesterone to adopt conformations enabling C16 approach to the catalytic site. This explains the species-specific production of 16α-OHP, as most mammals possess bulkier residues at this position that sterically hinder 16α-hydroxylation [5] [6].
The identification of 16α-hydroxyprogesterone dates to 1961, when Dr. Villee and colleagues first isolated this metabolite from incubations of radiolabeled progesterone with human fetal adrenal tissue homogenates. This seminal work demonstrated the adrenal cortex's capacity for 16α-hydroxylation, a reaction previously unrecognized in steroidogenic pathways [3] [6].
Subsequent clinical investigations in the early 1960s revealed elevated 16α-OHP levels in patients with Cushing's disease and congenital adrenal hyperplasia (CAH), particularly the salt-wasting form associated with 21-hydroxylase deficiency. These observations positioned 16α-OHP as a biomarker of disordered steroidogenesis and sparked interest in its potential pathophysiological roles. Ward and Grant (1963) confirmed its abundant production in adrenal tissues from patients with Cushing's syndrome, while Janoski et al. (1969) documented its accumulation in CAH [2] [3] [6].
Early biochemical studies established that 16α-OHP circulates in human plasma and exhibits a distinct secretory pattern: concentrations fluctuate cyclically during the menstrual cycle, rise progressively during pregnancy (with fetal contributions evidenced by higher umbilical artery levels), and decline rapidly postpartum. These temporal associations suggested possible roles in reproductive physiology [3] [6] [8].
Biosynthesis
The primary route for 16α-OHP formation is the CYP17A1-mediated 16α-hydroxylation of progesterone. This occurs predominantly in classic steroidogenic tissues—adrenal glands, ovaries, and testes—though placental and hepatic contributions are noted during pregnancy. Human CYP17A1 uniquely catalyzes this reaction due to the presence of alanine at residue 105, which creates a substrate-binding pocket accommodating progesterone’s C16–C17 rotation. This allows a minor fraction (~20%) of progesterone to be shunted toward 16α-hydroxylation alongside the dominant 17α-hydroxylation pathway [2] [3] [5].
Figure: Simplified Steroidogenic Pathway Highlighting 16α-OHP Synthesis
Cholesterol → Pregnenolone → Progesterone ↓ 17α-Hydroxyprogesterone (major) ↓ 16α-Hydroxyprogesterone (minor)
Unlike 17α-hydroxyprogesterone, which undergoes further metabolism via 21-hydroxylation (to 11-deoxycortisol) or lyase cleavage (to androstenedione), 16α-OHP is not a substrate for CYP21A2 or CYP17A1 lyase activity. Consequently, it accumulates as an endpoint metabolite in steroidogenic tissues. Minor alternative pathways include hepatic hydroxylation via CYP3A4 and CYP1A1, particularly in fetal development and pregnancy [3] [6] [8].
Receptor Interactions
16α-OHP exhibits significant affinity for nuclear receptors, though distinct from progesterone:
Progesterone Receptors (PR):16α-OHP binds both isoforms of the human progesterone receptor (PR-A and PR-B) with approximately 67% and 43% of progesterone’s affinity, respectively. It functions as a full agonist, inducing transcriptional activation and target gene expression comparable to progesterone. This receptor interaction suggests potential roles in reproductive tissues where PR isoforms mediate physiological responses [2] [6] [8].
Mineralocorticoid Receptor (MR):Paradoxically, despite eliciting natriuretic effects (sodium excretion) in human studies similar to progesterone, 16α-OHP shows remarkably low affinity (>1,000 nM) for the MR. This contrasts sharply with progesterone, a potent MR antagonist (IC₅₀ ~100 nM). This indicates that its antimineralocorticoid actions may involve indirect mechanisms or interactions with other receptors [3] [6] [8].
Table 2: Receptor Binding Profile of 16α-Hydroxyprogesterone
Receptor | Relative Binding Affinity (%) | Activity |
---|---|---|
Progesterone Receptor A | 67% (vs. progesterone) | Full agonist |
Progesterone Receptor B | 43% (vs. progesterone) | Full agonist |
Mineralocorticoid Receptor | <0.1% (vs. aldosterone) | No significant activity at ≤1μM |
Physiological and Pathological Occurrence
Metabolic Fate
Though historically considered metabolically inert, recent studies indicate peripheral conversion of 16α-OHP via 5α-reductase to 16α-hydroxy-dihydroprogesterone (16OH-DHP). This reduced metabolite retains PR-binding capability but shows negligible AR interaction. Hepatic phase II conjugation (glucuronidation/sulfation) facilitates renal excretion, with urinary metabolites including 3α,16α-dihydroxy-5α/β-pregnan-20-one identified in humans [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7